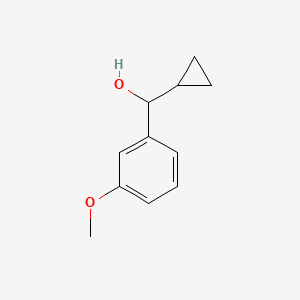
Cyclopropyl(3-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-methoxyphenyl)methanol is a crystalline compound that belongs to the family of organic compounds known as benzene and substituted derivatives. It is also known as CPMM. The IUPAC name of the compound is cyclopropyl (3-methoxyphenyl)methanone .
Synthesis Analysis
The synthesis of cyclopropyl compounds has been a topic of interest in recent decades. A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . This catalytic system is simple and nonexpensive, and the reaction is chemoselective and diastereoconvergent .Molecular Structure Analysis
The molecular weight of cyclopropyl (3-methoxyphenyl)methanone is 176.22 . The InChI code of the compound is 1S/C11H12O2/c1-13-10-4-2-3-9 (7-10)11 (12)8-5-6-8/h2-4,7-8H,5-6H2,1H3 .Chemical Reactions Analysis
Cyclopropyl compounds have been found to engage in intermolecular C–C bond formation . The reactions of cyclopropyl compounds include oxidative addition into C–C bonds with transition metals, oxidative 1,3-difunctionalization, addition of strong nucleophiles, and reactions with mineral acids .Physical And Chemical Properties Analysis
The physical form of cyclopropyl (3-methoxyphenyl)methanone is liquid . It is stored at room temperature .Aplicaciones Científicas De Investigación
1. Radical Cation Reactivity and Oxygen Acidity
Cyclopropyl(4-methoxyphenyl)phenylmethanol and its variants exhibit unique behaviors in acidic and basic solutions. In acidic conditions, their radical cations show low reactivity towards fragmentation due to the presence of aryl and cyclopropyl groups. In basic conditions, they exhibit oxygen acidity, leading to the formation of 1,1-diarylalkoxyl radicals. This behavior is crucial in understanding the reactivity of such compounds under different pH conditions and can have implications in organic synthesis and material science (Bietti et al., 2006).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing off with soap and plenty of water in case of skin contact .
Direcciones Futuras
Cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities . Therefore, the exploration of cyclopropyl compounds, including Cyclopropyl(3-methoxyphenyl)methanol, for newer therapeutic possibilities is a promising direction for future research .
Mecanismo De Acción
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for Cyclopropyl(3-methoxyphenyl)methanol.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that lead to various biological activities
Biochemical Pathways
Cyclopropane-containing compounds have been found to be involved in various biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of Cyclopropyl(3-methoxyphenyl)methanol.
Pharmacokinetics
It is known that the compound has a molecular weight of 17823 , which could influence its bioavailability
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that Cyclopropyl(3-methoxyphenyl)methanol could have a range of effects at the molecular and cellular level.
Action Environment
It is known that similar compounds can have their action influenced by various factors
Propiedades
IUPAC Name |
cyclopropyl-(3-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8,11-12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZSIWJJQXTQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-methoxyphenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-pyrrolidin-1-ylpyrimidin-4-one](/img/structure/B2684340.png)
![4-({2-[3-(2-Chlorophenyl)-4-cyano-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2684346.png)
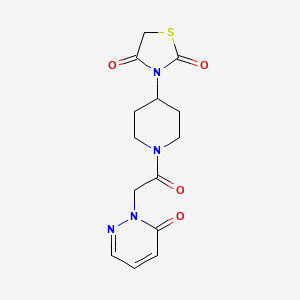
![N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2684348.png)
![Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride](/img/structure/B2684351.png)

![8-(3-((4-bromophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684353.png)
![N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2684356.png)
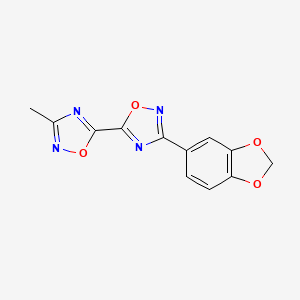
![{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2684358.png)

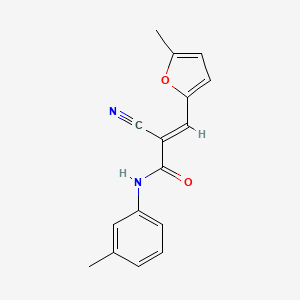
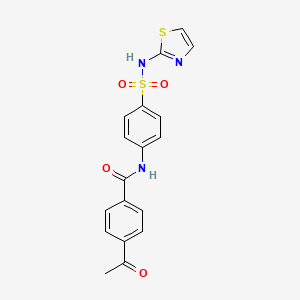
![2-[1-(Mesitylsulfonyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B2684362.png)